molecular formula C13H25NO4 B2584056 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3,3-dimethylbutanamide CAS No. 2320178-55-8

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3,3-dimethylbutanamide

Cat. No. B2584056
CAS RN: 2320178-55-8
M. Wt: 259.346
InChI Key: JEZLHRNYIAYPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3,3-dimethylbutanamide, also known as THF-MDMB, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Scientific Research Applications

  • Methylglyoxal in Food and Living Organisms : Methylglyoxal (MG) is a reactive alpha-oxoaldehyde that modifies proteins and forms advanced glycation end-products. These compounds are associated with complications of diabetes and some neurodegenerative diseases. MG can be quantified in biological samples using various methods, indicating its significance in biomedical research (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Selective Initiation from Unprotected Aminoalcohols : This study investigates commercial aminoalcohols as direct initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization. This has implications for synthesizing telechelic and block copolymers, which are crucial in materials science (Bakkali-Hassani et al., 2018).

  • Cyanohydrin Synthesis of 2,3-Dihydroxy-2,3-Dimethylbutanoic Acid : This research involves the synthesis of various intermediates en route to 2,3-dihydroxy-2,3-dimethylbutanoic acid. The study demonstrates the potential of this compound in organic synthesis, particularly in the formation of complex molecules (Powell et al., 1978).

  • Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This study presents the synthesis of various heterocyclic derivatives using catalytic methods. The research contributes to the development of new chemical compounds and their potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).

  • Catalytic Reduction of Biomass-Derived Furanic Compounds with Hydrogen : This research investigates the reduction of furfural and 5-hydroxymethylfurfural with hydrogen, emphasizing the conversion of these compounds into various products. It highlights the compound's relevance in the field of sustainable chemistry and biofuel production (Nakagawa, Tamura, & Tomishige, 2013).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)8-11(16)14-9-13(18-7-5-15)4-6-17-10-13/h15H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLHRNYIAYPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1(CCOC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.